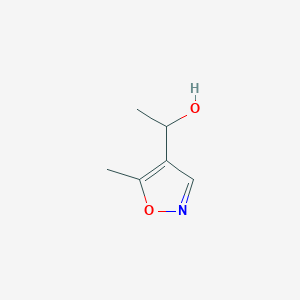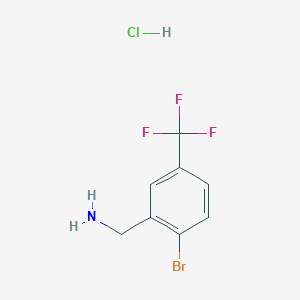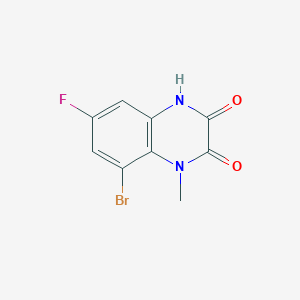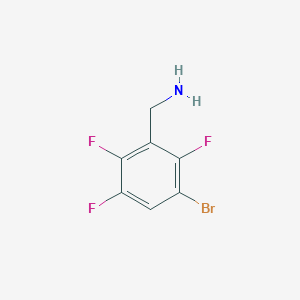
(3-Bromo-2,5,6-trifluorophenyl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular formula of “(3-Bromo-2,5,6-trifluorophenyl)methanamine” is C7H5BrF3N. The molecular weight is 240.02 g/mol.Physical And Chemical Properties Analysis
“(3-Bromo-2,5,6-trifluorophenyl)methanamine” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Organic Synthesis and Chemical Properties
Regio- and Chemoselective Bromination : The study by Shirinian et al. (2012) explores the bromination of 2,3-diarylcyclopent-2-en-1-ones, highlighting methods that could be applicable for synthesizing bromo-substituted analogues of cyclopentenones, which are crucial in organic synthesis and the preparation of various substances. This research suggests potential pathways for modifying compounds structurally related to (3-Bromo-2,5,6-trifluorophenyl)methanamine, indicating its versatility in synthetic chemistry applications (Shirinian et al., 2012).
Synthesis and Identification of Haptens : Liu ShunZi and Xu Han-hong (2009) synthesized a hapten closely related to chlorfenapyr, demonstrating the compound's utility in developing antigens for immunological assays. This process indicates the broader relevance of similar compounds in creating diagnostic and analytical tools in biochemistry and pharmacology (Liu ShunZi & Xu Han-hong, 2009).
Crystal Structure and Theoretical Studies : Polo et al. (2019) conducted a detailed analysis of 2-bromo-N-(2,4-difluorobenzyl)benzamide's crystal structure and theoretical properties, providing insights into the molecular configurations that could influence the chemical reactivity and stability of related compounds, including (3-Bromo-2,5,6-trifluorophenyl)methanamine. This research aids in understanding the compound's potential applications in material science and drug design (Polo et al., 2019).
Material Science and Pharmacology
Antioxidant Properties : Çetinkaya et al. (2012) explored the synthesis and antioxidant properties of derivatives from a compound structurally related to (3-Bromo-2,5,6-trifluorophenyl)methanamine, highlighting the potential of these bromophenols as effective antioxidants. This study underscores the possibility of using similar compounds in developing new antioxidants, which are valuable in pharmaceuticals, food preservation, and cosmetics (Çetinkaya et al., 2012).
Antimicrobial and Antipathogenic Activity : Research by Limban, Marutescu, and Chifiriuc (2011) on new thiourea derivatives, including those with bromo, fluoro, and iodo substituents, indicates significant anti-pathogenic activity, especially against biofilm-forming bacterial strains. This highlights the role of (3-Bromo-2,5,6-trifluorophenyl)methanamine and its analogs in developing novel antimicrobial agents with potential antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Safety and Hazards
properties
IUPAC Name |
(3-bromo-2,5,6-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEFZNFVHQJAIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




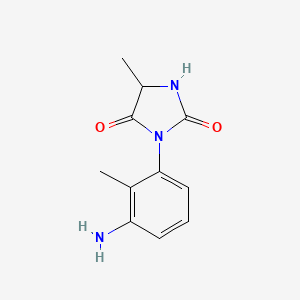
![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)
![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)
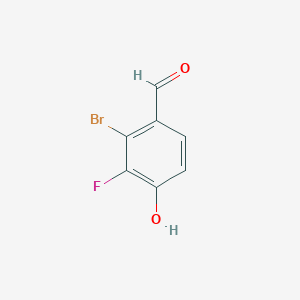
![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)

![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)
![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)
